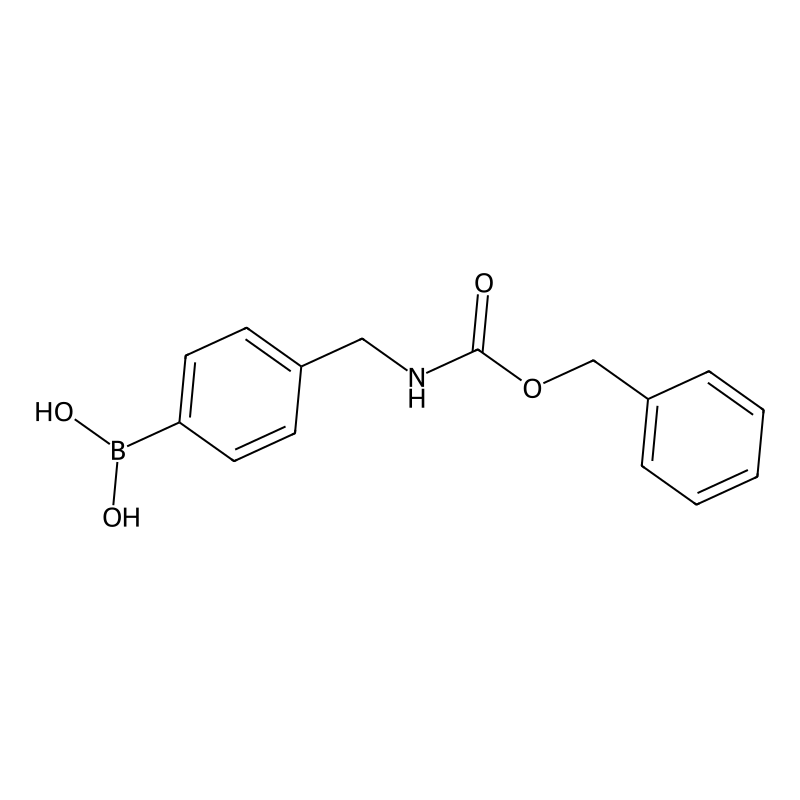4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
Due to the presence of the boronic acid functional group, (4-(((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid can participate in Suzuki-Miyaura couplings []. This is a powerful chemical reaction for creating carbon-carbon bonds, which is fundamental in organic synthesis for the construction of complex molecules [, ].
Chemical biology
The molecule can be used as a building block for the synthesis ofBoron-containing biomolecules []. Boron containing molecules have interesting properties that can be useful in the development of new drugs or probes for biological studies [].
4-((Benzyloxycarbonylamino)methyl)phenylboronic acid, with the molecular formula C15H16BNO4 and CAS number 914452-61-2, features a boronic acid functional group attached to a phenyl ring that is further substituted with a benzyloxycarbonylamino group. This structure imparts unique properties that make it useful in various chemical applications, particularly in proteomics research .
As a synthetic intermediate, (4-(((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid likely does not possess a specific mechanism of action in biological systems. Its primary function is to serve as a building block for the construction of more complex molecules with desired properties.
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling.
- Work in a well-ventilated fume hood.
- Avoid inhalation, ingestion, and skin contact.
- Store in a cool, dry place away from incompatible chemicals.
- Suzuki Coupling Reactions: This compound can act as a boron source in cross-coupling reactions with aryl halides to form biaryl compounds.
- Formation of Boronate Esters: It can react with diols to form stable boronate esters, which are useful in various organic syntheses.
- Acid-Base Reactions: The acidic nature of the boronic acid allows it to engage in proton transfer reactions, which can be exploited in sensor applications.
Research indicates that 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid exhibits biological activity relevant to drug discovery:
- Protease Inhibition: The compound has shown potential as an inhibitor for certain proteases, which are crucial in various biological processes and disease mechanisms.
- Anticancer Properties: Some studies suggest it may possess anticancer properties by interfering with cancer cell proliferation pathways .
Several synthetic routes have been developed for producing 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid:
- Boronic Acid Formation: Starting from phenylboronic acid, the introduction of the benzyloxycarbonylamino group can be achieved through coupling reactions using appropriate coupling agents.
- Direct Amination: The reaction of benzyloxycarbonylmethyl amine with phenylboronic acid under specific conditions yields the desired product.
- Protective Group Strategies: Utilizing protective groups during synthesis can enhance selectivity and yield during the formation of the boronic acid moiety .
4-((Benzyloxycarbonylamino)methyl)phenylboronic acid has several applications:
- Chemical Biology: It is used in proteomics for studying protein interactions and modifications.
- Drug Development: Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents.
- Material Science: The compound can be utilized in creating functional materials due to its unique chemical properties.
Interaction studies involving 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid have focused on its binding affinity to various biological targets:
- Enzyme Substrates: Studies have demonstrated its ability to selectively bind to certain enzymes, indicating its potential as a therapeutic agent.
- Protein Interactions: Investigations into how this compound interacts with proteins have revealed insights into its mechanism of action and efficacy as an inhibitor .
Several compounds share structural similarities with 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Aminomethyl)phenylboronic acid | C14H14BNO4 | Lacks the benzyloxycarbonyl group; simpler structure. |
| 3-(Benzyloxycarbonylamino)phenylboronic acid | C15H16BNO4 | Similar structure but differs in substitution position on the phenyl ring. |
| 4-(Carboxymethyl)phenylboronic acid | C14H15BNO4 | Contains a carboxymethyl group instead of benzyloxycarbonyl; different functional properties. |
Uniqueness
The unique combination of the benzyloxycarbonyl group and the boronic acid functionality sets 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid apart from these similar compounds. Its specific interactions and reactivity profiles make it particularly valuable for targeted applications in medicinal chemistry and biochemistry.








